molecular formula C8H5IO4 B1295869 3-Iodophthalic acid CAS No. 6937-34-4

3-Iodophthalic acid

Cat. No.: B1295869
CAS No.: 6937-34-4
M. Wt: 292.03 g/mol
InChI Key: HNPVERUJGFNNRV-UHFFFAOYSA-N
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Description

3-Iodophthalic acid is an organic compound with the molecular formula C₈H₅IO₄. It is a derivative of phthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by an iodine atom. This compound is known for its unique properties and is used in various chemical reactions and applications .

Scientific Research Applications

3-Iodophthalic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various iodinated compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs and diagnostic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

3-Iodophthalic acid may cause skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation causes respiratory tract irritation and may be harmful if inhaled .

Preparation Methods

3-Iodophthalic acid can be synthesized through several methods. One common method involves the iodination of phthalic acid. The reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom into the phthalic acid molecule. The reaction conditions often include heating and stirring to ensure complete iodination .

In industrial settings, the production of this compound can involve more advanced techniques, such as microchannel reactors. These reactors offer advantages like improved reaction selectivity, reduced reaction time, and minimized formation of isomers. The process involves dissolving the reactants in a low-boiling-point organic solvent, mixing them in a micro mixer, and allowing the reaction to occur in a microchannel reactor .

Chemical Reactions Analysis

3-Iodophthalic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Iodophthalic acid involves its ability to participate in various chemical reactions due to the presence of the iodine atom and carboxylic acid groups. The iodine atom can act as a leaving group in substitution reactions, while the carboxylic acid groups can undergo oxidation or reduction. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

3-Iodophthalic acid can be compared with other iodinated phthalic acids, such as:

This compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

3-iodophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPVERUJGFNNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285629
Record name 3-iodophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6937-34-4
Record name 6937-34-4
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Record name 3-iodophthalic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodophthalic acid
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Synthesis routes and methods

Procedure details

3-Aminophthalic acid (5.00 g, 27.6 mmol) was dissolved in 8.4 mol/L hydrochloric acid (60 mL), and the solution was added with an aqueous solution (10 mL) of sodium nitrate (2.0 g, 29 mmol) by drops under ice-cooling for 20 minutes, followed by stirring at the same temperature for 3 hours. Then, an aqueous solution (10 mL), in which potassium iodide (6.9 g, 41 mmol) and urea (291 mg) were dissolved, is added by drops to the mixture, followed by stirring at room temperature for 20 hours. The reaction mixture was added with 10% aqueous sodium thiosulfate solution and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was washed with chloroform to obtain 3-iodophthalic acid (5.0 g, yield 62%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
6.9 g
Type
reactant
Reaction Step Three
Name
Quantity
291 mg
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the crystal structure of 3-Iodophthalic acid?

A1: Understanding the crystal structure of a molecule like this compound is crucial for various reasons. [] The study you provided determined that this compound crystallizes in the triclinic crystal system, specifically the P1̄ space group. [] This knowledge is essential for predicting its physical properties, such as melting point, solubility, and stability, which can influence its applications in different chemical reactions or formulations. Additionally, knowing the exact arrangement of atoms within the crystal lattice can provide insights into its potential reactivity and interactions with other molecules.

Q2: What is a key application of this compound, and how is it synthesized efficiently?

A2: this compound serves as a critical intermediate in synthesizing flubendiamide, a potent insecticide. [] A significant development in its synthesis is the implementation of a one-pot method starting from 3-nitrophthalic acid. [] This streamlined approach involves reduction and diazotization reactions, achieving a high yield of 89.5% with a purity greater than 98.0%. [] The study further explored optimizing reaction conditions such as temperature, reactant ratios, and reaction time to enhance the efficiency of this synthesis. [] This efficient synthesis route makes this compound a more accessible and cost-effective precursor for producing flubendiamide and potentially other valuable compounds.

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